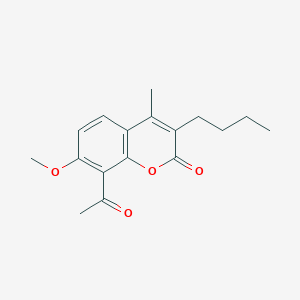![molecular formula C14H16N4S B293401 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293401.png)
6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DPTT, is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique structural features and biological activities.
Wirkmechanismus
The exact mechanism of action of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase II, which is an enzyme that plays a crucial role in the regulation of intraocular pressure. 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of carbonic anhydrase II. 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to exhibit antimicrobial activity against various bacteria. In addition, 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a photosensitizer in photodynamic therapy for cancer treatment. 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to exhibit potent inhibitory activity against carbonic anhydrase II, which makes it a potential candidate for the development of new drugs for the treatment of glaucoma and other related diseases. However, one of the limitations of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential applications of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is in the development of new drugs for the treatment of glaucoma and other related diseases. Further research is needed to investigate the potential of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a carbonic anhydrase inhibitor. In addition, the potential of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a photosensitizer in photodynamic therapy for cancer treatment needs to be further explored. Furthermore, the antimicrobial and anti-inflammatory activities of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole need to be further investigated to explore its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethylbenzoyl chloride with propyl hydrazine in the presence of sodium hydroxide to form 3,4-dimethylphenyl hydrazine. This intermediate is then reacted with thiocarbonyl diimidazole to form the final product, 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature by various researchers, and the yield of the product varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities. 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 6-(3,4-Dimethylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit potent inhibitory activity against human carbonic anhydrase II, which makes it a potential candidate for the development of new drugs for the treatment of glaucoma and other related diseases.
Eigenschaften
Molekularformel |
C14H16N4S |
|---|---|
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
6-(3,4-dimethylphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S/c1-4-5-12-15-16-14-18(12)17-13(19-14)11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
TYJVTDIHGGDZDX-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)C |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



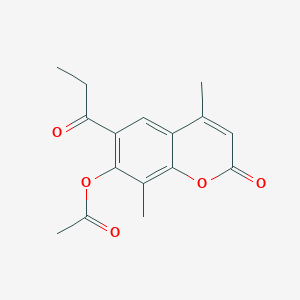
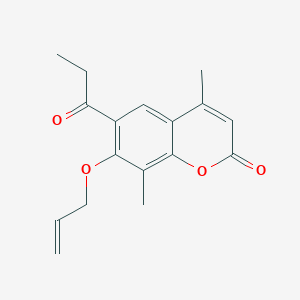
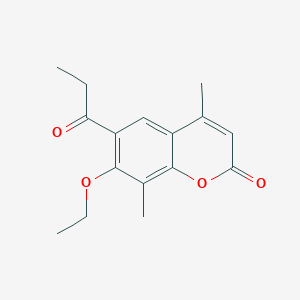
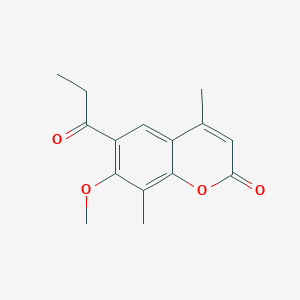
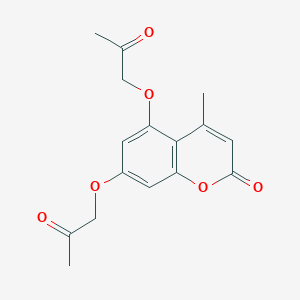
![7-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293324.png)
![7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B293325.png)
![6-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293327.png)
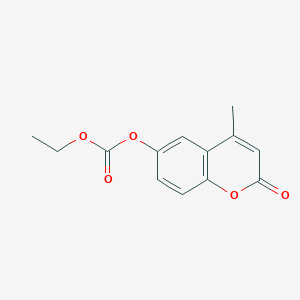
![7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B293333.png)

![8-acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293338.png)

